3-[4-(Benzotriazole-1-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile
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Overview
Description
3-[4-(Benzotriazole-1-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile is a complex organic compound that features a benzotriazole moiety, a thiophene ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzotriazole-1-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common method involves the initial formation of the benzotriazole moiety, followed by the introduction of the thiophene and pyrazole rings through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the nitrile group introduction through a cyanation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzotriazole-1-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzotriazole derivatives
Scientific Research Applications
3-[4-(Benzotriazole-1-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV filters
Mechanism of Action
The mechanism of action of 3-[4-(Benzotriazole-1-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, inhibiting metalloprotein enzymes. The thiophene and pyrazole rings can interact with various biological receptors, modulating their activity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(1H-1,2,3-benzotriazole-1-carbonyl)-3-(4-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile
- 3-[4-(1H-1,2,3-benzotriazole-1-carbonyl)-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile
Uniqueness
3-[4-(Benzotriazole-1-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for additional interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and advanced materials .
Properties
IUPAC Name |
3-[4-(benzotriazole-1-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6OS/c18-8-4-9-22-11-12(16(20-22)15-7-3-10-25-15)17(24)23-14-6-2-1-5-13(14)19-21-23/h1-3,5-7,10-11H,4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUNOZIVXKDFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CN(N=C3C4=CC=CS4)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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